Methyl 4-butoxy-3,5-dimethylbenzoate
Description
Methyl 4-butoxy-3,5-dimethylbenzoate is an aromatic ester featuring a benzoate backbone substituted with a butoxy group at the para position (C4) and methyl groups at the meta positions (C3 and C5). Its molecular formula is C₁₄H₂₀O₃, with a molecular weight of 236.31 g/mol. The compound is synthesized via alkylation of methyl 4-hydroxy-3,5-dimethylbenzoate using iodobutane or similar alkylating agents in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF . The product is typically obtained as a viscous oil, characterized by spectroscopic methods:
- ¹H NMR: Aromatic protons (2H, singlet at ~7.90 ppm due to symmetry), butoxy chain protons (triplet at ~4.01 ppm for OCH₂, multiplet at ~1.81–1.50 ppm for CH₂ groups, and terminal CH₃ at ~0.93 ppm) .
- IR: Strong absorption at ~1729 cm⁻¹ (ester C=O stretch) .
Notably, commercial availability of this compound has been discontinued, as indicated by .
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 4-butoxy-3,5-dimethylbenzoate |
InChI |
InChI=1S/C14H20O3/c1-5-6-7-17-13-10(2)8-12(9-11(13)3)14(15)16-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
NIDJBAWSPVDZBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1C)C(=O)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Thermal Stability : Longer alkoxy chains (butoxy) increase molecular weight and boiling points relative to halogens (Cl, Br) .
- Reactivity : Halogenated analogs (Cl, Br) are more reactive in cross-coupling reactions (e.g., Suzuki coupling), whereas the butoxy group may participate in ether cleavage under acidic conditions .
Reactivity in Hydrolysis and Functionalization
- Ester Hydrolysis : this compound undergoes hydrolysis in basic conditions (e.g., NaOH/MeOH) to yield 4-butoxy-3,5-dimethylbenzoic acid, analogous to the dichloro derivative (99% yield in ). The butoxy group remains intact during hydrolysis .
- Acid Chloride Formation: Reaction with oxalyl chloride/DMF converts the acid to its chloride, a precursor for amides or thioureas (). This pathway is less feasible for cyano-substituted esters due to competing nitrile reactivity .
Research Findings and Implications
- Synthetic Utility: Alkylation of phenolic esters (e.g., ) is a generalizable method for introducing diverse alkoxy groups, enabling modular synthesis of analogs .
- Spectroscopic Trends : Symmetrical substitution (3,5-dimethyl) simplifies NMR spectra, with singlets for aromatic protons and distinct alkyl chain signals .
Preparation Methods
Step 1: Alkylation of Methyl 4-Hydroxy-3,5-Dimethylbenzoate
Step 2: Esterification (if needed)
Key Insight : Alkylation efficiency depends on the base and solvent polarity. DMF enhances nucleophilicity, while K₂CO₃ minimizes side reactions.
Solid Acid Catalysis Using FeNP@SBA-15
FeNP@SBA-15, a mesoporous silica-supported iron oxide catalyst, enables solvent-free esterification under mild conditions.
Procedure :
-
Reactants : 4-Butoxy-3,5-dimethylbenzoic acid (1 eq), methanol (2 eq).
-
Catalyst : FeNP@SBA-15 (0.1 mol%), 60°C, 6 hours.
-
Reusability : Retains activity for 10 cycles without significant loss.
Advantages : Eliminates solvent waste, energy-efficient, and high catalytic turnover.
Steglich Esterification for Acid-Sensitive Substrates
For substrates requiring neutral conditions, Steglich esterification employs coupling agents like DCC/DMAP.
Procedure :
-
Reactants : 4-Butoxy-3,5-dimethylbenzoic acid (1 eq), methanol (1.2 eq), DCC (1.5 eq), DMAP (0.1 eq).
-
Conditions : CH₂Cl₂, 25°C, 12–24 hours.
Mechanism : DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with methanol via DMAP catalysis.
Limitations : Higher cost due to reagents and purification needs.
Continuous-Flow Synthesis Using PAFR Catalyst
A porous phenolsulphonic acid–formaldehyde resin (PAFR) enables continuous-flow esterification in water.
Procedure :
-
Reactants : 4-Butoxy-3,5-dimethylbenzoic acid, methanol.
-
Conditions : PAFR-packed reactor, 100°C, residence time 30 minutes.
Advantages : Green chemistry compliant, reduces solvent use, and scalable for industrial applications.
Comparative Analysis of Methods
| Method | Catalyst/Reagents | Temperature (°C) | Time (h) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Fischer Esterification | H₂SO₄ | 65–85 | 6–12 | 85–92 | Low cost, scalable | Corrosive, energy-intensive |
| Alkylation + Esterification | K₂CO₃, H₂SO₄ | 80–100 | 24 | 70–95 | Flexible for derivatives | Multi-step, moderate yields |
| FeNP@SBA-15 | FeNP@SBA-15 | 60 | 6 | 98 | Solvent-free, reusable | Requires catalyst synthesis |
| Steglich Esterification | DCC/DMAP | 25 | 12–24 | 80–88 | Mild conditions | Expensive reagents |
| PAFR Continuous-Flow | PAFR | 100 | 0.5 | 89–94 | High throughput, green | Specialized equipment required |
Q & A
Q. What are the recommended synthetic routes for Methyl 4-butoxy-3,5-dimethylbenzoate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves alkylation of a phenolic precursor. For example:
- Step 1: Alkylation of 4-hydroxy-3,5-dimethylbenzoate using iodobutane in the presence of a base (e.g., K₂CO₃) in DMF at elevated temperatures to introduce the butoxy group .
- Step 2: Methylation of the carboxylic acid group using methyl iodide or dimethyl sulfate under basic conditions.
Optimization Tips:
- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
- Adjust solvent polarity (e.g., DMF vs. acetone) to improve yield.
- Purify intermediates via column chromatography (e.g., 1–20% MeOH in DCM) .
Key Data:
Q. How can structural characterization of this compound be performed using spectroscopic methods?
Answer:
- ¹H/¹³C NMR:
- IR Spectroscopy:
- Mass Spectrometry:
Q. What are the critical safety considerations for handling this compound in the laboratory?
Answer:
- PPE Requirements:
- Storage:
- Spill Management:
Advanced Research Questions
Q. How do steric and electronic effects of the butoxy and methyl substituents influence the compound’s reactivity in nucleophilic acyl substitution?
Answer:
- Steric Effects:
- Experimental Validation:
Q. What strategies can resolve contradictions in reported bioactivity data for structurally related benzoate esters?
Answer:
Q. How can computational modeling predict the environmental fate of this compound?
Answer:
Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
